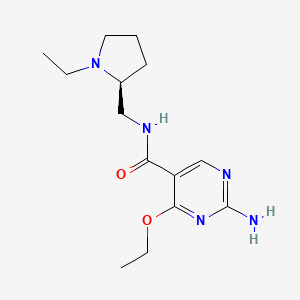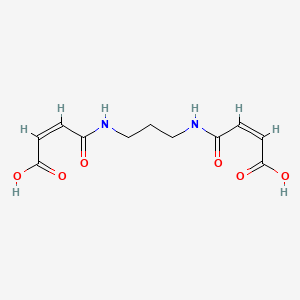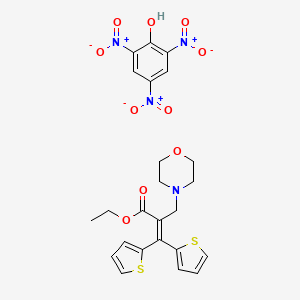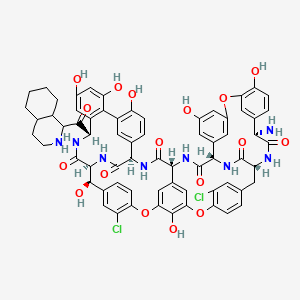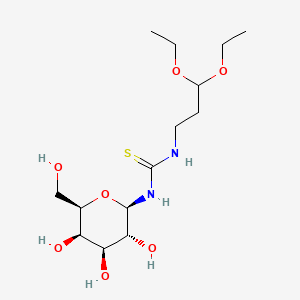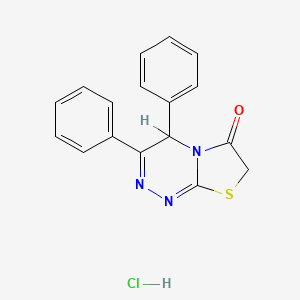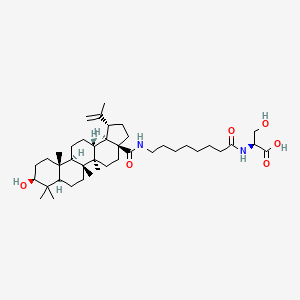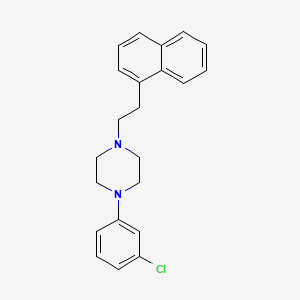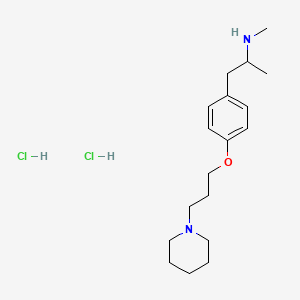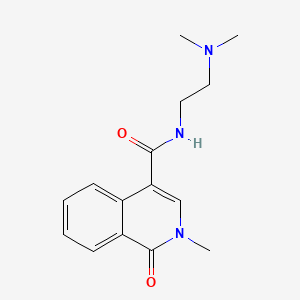
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:
Protection of Amino Groups: The amino group of L-aspartic acid is protected using a suitable protecting group such as carbobenzoxy or formyl groups.
Formation of Anhydride: The protected L-aspartic acid is converted to its anhydride form.
Condensation Reaction: The anhydride is then condensed with butylamine and 1-aminocyclopropanecarboxylic acid under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance yield and purity. For instance, α-amino acid ester acyltransferase can be used to catalyze the formation of the compound from its precursors .
化学反応の分析
Types of Reactions
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in glutamatergic signaling.
N-formyl-L-aspartic anhydride: Used in the synthesis of aspartame.
L-aspartyl-L-phenylalanine methyl ester:
Uniqueness
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds .
特性
CAS番号 |
104544-10-7 |
|---|---|
分子式 |
C12H20N2O5 |
分子量 |
272.30 g/mol |
IUPAC名 |
(3S)-3-amino-4-[(1-butoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-3-6-19-11(18)12(4-5-12)14-10(17)8(13)7-9(15)16/h8H,2-7,13H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChIキー |
KTOPUOIARLWNOC-QMMMGPOBSA-N |
異性体SMILES |
CCCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


